molecular formula C16H19Cl2NO B1676606 Mitoclomine CAS No. 17692-54-5

Mitoclomine

Cat. No. B1676606
CAS RN: 17692-54-5
M. Wt: 312.2 g/mol
InChI Key: CLZXREZAEIUCGG-UHFFFAOYSA-N
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Description

Mitoclomine is a chemical substance with the molecular formula C16H19Cl2NO and a molecular weight of 312.23 . It is also known by the common name N,N-BIS(2-CHLOROETHYL)-4-METHOXY-3-METHYL-1-NAPHTHYLAMINE .


Synthesis Analysis

Mitoclomine is an aromatic nitrogen mustard derivative . These drugs show a fairly wide range of chemical reactivity and lipophilicity . The synthesis of such compounds typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

The molecular structure of Mitoclomine is achiral, meaning it does not exhibit chirality or "handedness" . It has no defined stereocenters and no E/Z centers . The structure analysis of such molecules can be performed using tools like “What is this?” (WIT), which is a fully automated analysis tool that requires neither chemical formula nor crystallographic knowledge .


Chemical Reactions Analysis

Mitoclomine, along with other aromatic nitrogen mustard derivatives, shows a wide range of chemical reactivity . These compounds are components of complex pathways with a multitude of steps, many of which are regulated . The chemical reactions involving these compounds can be studied using metabolic control analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance like Mitoclomine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

1. Therapeutic Potential in Chronic Lymphocytic Leukemia

Mitoclomine has been studied for its potential use in treating chronic lymphocytic leukemia (CLL). A Phase I-II clinical trial indicated that mitoclomine is active in reducing blood lymphocytosis and organ infiltration in CLL. The study highlighted its potential effectiveness, noting a significant therapeutic response with a daily dose of 100 mg. However, severe neutropenia observed in some patients was identified as a major concern (Longeval et al., 1975).

2. Immunological Effects

Research has also focused on the immunosuppressive properties of mitoclomine. One study investigated its lymphopenic properties, observing a selective depressant effect on blood lymphocytes without significantly impacting the polymorphonuclear count. This study provided insights into the potential of mitoclomine in modulating immune responses, particularly in the context of anti-tumor therapies (Fox et al., 1971).

3. Pharmacokinetics and Biodistribution

The absorption, distribution, and elimination of mitoclomine have been examined in animal models. Studies using labeled mitoclomine revealed its high affinity for lymphoid organs, such as the thymus and spleen. This research provides essential data on the drug’s pharmacokinetics and its selective effects on circulating lymphocytes, which is crucial for understanding its therapeutic potential and safety profile (Godenèche et al., 1978).

4. Comparative Studies with Other Nitrogen Mustards

Mitoclomine has been compared with other nitrogen mustard derivatives like chlorambucil and melphalan. These comparative studies are significant for understanding the unique properties of mitoclomine, including its chemical reactivity, toxicity, and effects on DNA synthesis. Such research is vital for developing more effective and safer chemotherapeutic agents (Godenèche et al., 2004).

5. Impact on Antibody Responses

Investigations into mitoclomine's impact on antibody responses to different antigens have provided insights into its immunomodulatory effects. The differential patterns of immunosuppression observed with mitoclomine, compared to other agents like cortisone acetate, highlight its unique influence on immune system components such as T and B cells. This research is valuable for understanding the broader implications of mitoclomine in immune-related conditions and therapies (Addison & Babbage, 1981).

properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-methoxy-3-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO/c1-12-11-15(19(9-7-17)10-8-18)13-5-3-4-6-14(13)16(12)20-2/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZXREZAEIUCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N(CCCl)CCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170220
Record name Mitoclomine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitoclomine

CAS RN

17692-54-5
Record name N,N-Bis(2-chloroethyl)-4-methoxy-3-methyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-54-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitoclomine [INN:BAN]
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Record name Mitoclomine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114575
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Record name Mitoclomine
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Record name Mitoclomine
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Record name MITOCLOMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Fox, RWM Rees, DHJ Bennett, L Henry - Lymphology, 1971 - journals.uair.arizona.edu
Results Following single intraperitoneal injection of mitoclomine, 400 mg per kg body weight, all the 12 animals in the group died within 12 days (Fig. I}. Progressive weight loss …
Number of citations: 6 journals.uair.arizona.edu
D Godeneche, JC Madelmont, MF Moreau, R Plagne - Xenobiotica, 1978 - Taylor & Francis
… ]mitoclomine, whereas after [methoxy-14C]mitoclomine there was no localization of l4C in this tissue. However, with [methoxy-l4C] mitoclomine … -14C]mitoclomine or remained steady for …
Number of citations: 2 www.tandfonline.com
IE Addison, JW Babbage - British journal of experimental pathology, 1981 - ncbi.nlm.nih.gov
The effects of mitoclomine, an anti-tumour agent, and of cortisone acetate on the antibody response of mice to thymus-dependent and thymus-independent antigens were compared. …
Number of citations: 3 www.ncbi.nlm.nih.gov
E Longeval, D Gangji, P Stryckmans, Y Kenis - 1975 - pascal-francis.inist.fr
PHASE I-II CLINICAL TRIAL WITH MITOCLOMINE (NSC-114575) IN CHRONIC LYMPHOCYTIC LEUKEMIA … PHASE I-II CLINICAL TRIAL WITH MITOCLOMINE (NSC-114575) …
Number of citations: 6 pascal-francis.inist.fr
D Godeneche, JC Madelmont, MF Moreau… - Cancer Chemotherapy …, 1980 - Springer
… Granger 2 originally synthesized mitoclomine, because the … Mitoclomine, an alkylating agent which came into use more … Mitoclomine was shown to undergo a dealkylation reaction …
Number of citations: 21 link.springer.com
MC Berenbaum - Immunology, 1979 - ncbi.nlm.nih.gov
… Incidentally, the selectivity of this group of agents was not an artefact of the route of injection or the nature of the vehicle; mitoclomine given subcutaneously, although less effective than …
Number of citations: 51 www.ncbi.nlm.nih.gov
S Vitols, K Söderberg-Reid, M Masquelier… - British journal of …, 1990 - nature.com
… In the current study, a water-insoluble mitoclomine derivative (WB 4291) was incorporated into LDL. The WB 4291 -LDL complex contained about 1,500 drug molecules per LDL particle …
Number of citations: 70 www.nature.com
W Vahlensieck, CC Schneider, HJ Oestern - 1971 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. The effect of a vitamin K5-N-mustard compound 4-amino-N, N-bis-chlorethyl-1-methoxy-2-methylnaphthalene (Mitoclomine) on lymphocyte depression …
Number of citations: 0 hero.epa.gov
P Davies, H Jackson - Parasitology, 1970 - cambridge.org
… A number of aliphatic nitrogen mustards did not produce notable antifertility effects in rats (Jackson, 1964) but in the current work Mitoclomine was active by the oral route and also …
Number of citations: 13 www.cambridge.org
MM Sigel, A Ghaffar, R Paul, W Lichter… - Clinical Cellular …, 1982 - Springer
… Mitoclomine and its analogs and MeCCNU appear to represent exceptions to this trend. … These considerations outlined for mitoclomine may also apply to MeCCNU, which in our studies …
Number of citations: 3 link.springer.com

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